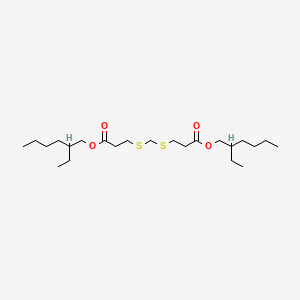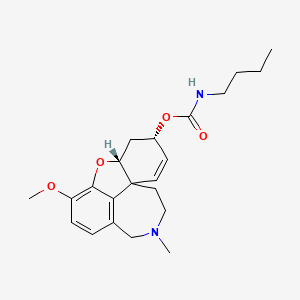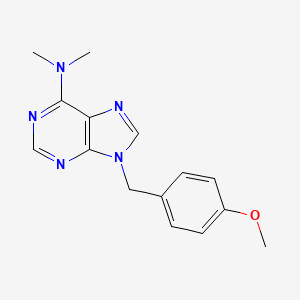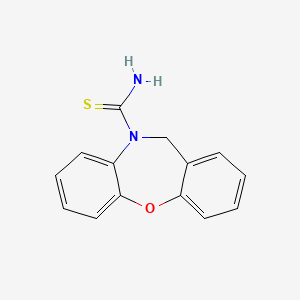
Bis(2-ethylhexyl) 3,3'-(methylenebis(thio))bispropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate is an organic compound with the molecular formula C23H44O4S2. It is known for its unique chemical structure, which includes two 2-ethylhexyl groups and a methylenebis(thio) linkage. This compound is often used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate typically involves the esterification of 3,3’-(methylenebis(thio))bispropionic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acidic catalysts. The product is then separated and purified using industrial distillation columns to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a stabilizer in lubricants.
Mécanisme D'action
The mechanism by which Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether groups can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, its ester groups can interact with lipid membranes, affecting membrane fluidity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another plasticizer with similar ester groups but lacks the thioether linkage.
Di(2-ethylhexyl) adipate: A plasticizer with similar ester groups but different backbone structure.
Bis(2-ethylhexyl) sebacate: Similar ester groups but with a longer aliphatic chain.
Uniqueness
Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate is unique due to its methylenebis(thio) linkage, which imparts distinct chemical properties such as enhanced stability and reactivity in redox reactions. This makes it particularly valuable in applications requiring robust chemical performance.
Propriétés
Numéro CAS |
93803-44-2 |
|---|---|
Formule moléculaire |
C23H44O4S2 |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
2-ethylhexyl 3-[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanylmethylsulfanyl]propanoate |
InChI |
InChI=1S/C23H44O4S2/c1-5-9-11-20(7-3)17-26-22(24)13-15-28-19-29-16-14-23(25)27-18-21(8-4)12-10-6-2/h20-21H,5-19H2,1-4H3 |
Clé InChI |
YIQGCJSWUAFGQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CCSCSCCC(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















